Hexadecanoic acid, chloromethyl ester

Vue d'ensemble

Description

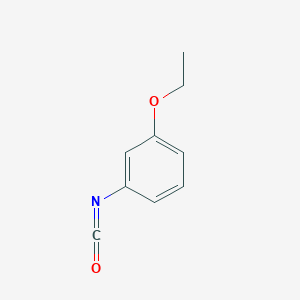

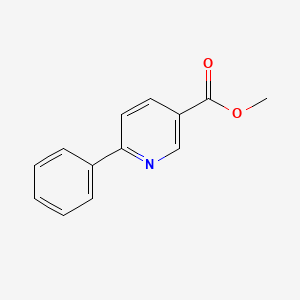

Hexadecanoic acid, chloromethyl ester, also known as chloromethyl hexadecanoate, is a chemical compound with the molecular formula C17H33ClO2 . It is a solid substance .

Molecular Structure Analysis

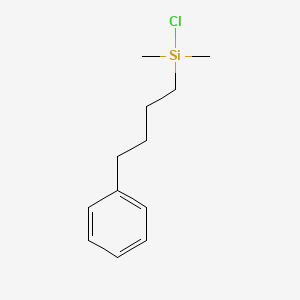

The molecular structure of Hexadecanoic acid, chloromethyl ester consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 .Chemical Reactions Analysis

Esters, including Hexadecanoic acid, chloromethyl ester, typically undergo reactions such as hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base . Esters can also be reduced to primary alcohols using lithium aluminum hydride .Physical And Chemical Properties Analysis

Hexadecanoic acid, chloromethyl ester is a solid substance . Its molecular weight is 304.9 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Thermal Behavior and Modification

One study focuses on the thermal behavior of Schiff bases from chitosan, where solid methyl esters of saturated fatty acids, such as Hexadecanoic acid, chloromethyl ester, are modified to lower their crystallization temperature for use in low-temperature applications. This modification is crucial for technological applications where the solidification of fatty esters at low temperatures can cause issues. The study found that the addition of certain substances could decrease the crystallization temperature of these esters, which is significant for their use in various industrial applications (Dos Santos, Dockal, & Cavalheiro, 2005).

Catalysis and Chemical Synthesis

Another area of application is in catalysis, where Hexadecanoic acid, chloromethyl ester is used as a substrate in hydrogenation reactions. For instance, a study on ruthenium-tin boride catalysts explored the hydrogenation of fatty acid esters to fatty alcohols, demonstrating the role of Hexadecanoic acid, chloromethyl ester in producing valuable chemical intermediates (Deshpande, Ramnarayan, & Narasimhan, 1990).

Biochemical Analysis and Potential

The study of Hexadecanoic acid, chloromethyl ester extends to the analysis of natural products and their biological potential. For example, research on the red alga Centroceras clavulatum identified Hexadecanoic acid as a major constituent, alongside other secondary metabolites with interesting biological activities. This highlights the importance of Hexadecanoic acid, chloromethyl ester in understanding the chemical profile and potential therapeutic applications of natural products (Rocha et al., 2011).

Propriétés

IUPAC Name |

chloromethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLQYLAQYCCHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515215 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecanoic acid, chloromethyl ester | |

CAS RN |

61413-69-2 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)